Sescandelin B

Beschreibung

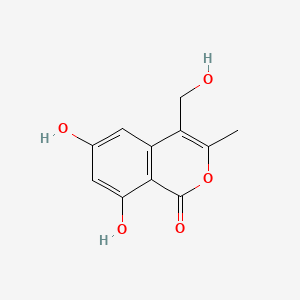

Sescandelin B is a bioactive secondary metabolite isolated from mangrove-associated fungal strains of the genus Talaromyces. Structurally, it belongs to the isocoumarin derivatives, characterized by a benzopyran-1-one core with hydroxyl and methyl substitutions . Despite its lower potency compared to other marine-derived compounds, its unique structural features and dual bioactivity profile have positioned it as a candidate for further mechanistic and optimization studies.

Eigenschaften

CAS-Nummer |

136440-67-0 |

|---|---|

Molekularformel |

C11H10O5 |

Molekulargewicht |

222.196 |

IUPAC-Name |

6,8-dihydroxy-4-(hydroxymethyl)-3-methylisochromen-1-one |

InChI |

InChI=1S/C11H10O5/c1-5-8(4-12)7-2-6(13)3-9(14)10(7)11(15)16-5/h2-3,12-14H,4H2,1H3 |

InChI-Schlüssel |

SIGBMSMENCGPQO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(=CC(=C2)O)O)C(=O)O1)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analog: Methyl-Isocoumarin

Sescandelin B shares a core isocoumarin scaffold with methyl-isocoumarin (IC₅₀: 17.21 µM), a related compound with enhanced α-glucosidase inhibitory activity . Key structural differences include:

- Substituents : this compound features hydroxyl (-OH) and methyl (-CH₃) groups at positions C-3 and C-8, respectively, whereas methyl-isocoumarin has a methyl group at C-3 and lacks hydroxylation at C-6.

- Bioactivity : Methyl-isocoumarin’s 18-fold greater potency (IC₅₀: 17.21 µM vs. 302.6 µM) suggests that hydroxylation at C-8 in this compound may sterically hinder enzyme binding or reduce hydrophobicity critical for target interaction .

Functional Analog: Asperentin B

Asperentin B, another fungal metabolite, exhibits comparable antidiabetic activity but operates via distinct mechanisms, such as PPAR-γ activation rather than α-glucosidase inhibition . Unlike this compound, Asperentin B lacks an isocoumarin backbone, instead featuring a polyketide-derived structure. This highlights the diversity of marine fungal metabolites in targeting diabetes through multiple pathways.

Comparative Data Table

| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀, µM) | Mechanism | Source |

|---|---|---|---|---|---|

| This compound | Isocoumarin | C-3 OH, C-8 CH₃ | 302.6 (α-glucosidase) | α-Glucosidase inhibition | Talaromyces spp. |

| Methyl-Isocoumarin | Isocoumarin | C-3 CH₃ | 17.21 (α-glucosidase) | Enhanced hydrophobic binding | Synthetic/Fungal |

| Asperentin B | Polyketide | C-5 ketone, C-7 OH | 280.0 (PPAR-γ activation) | PPAR-γ modulation | Aspergillus spp. |

Discussion of Key Findings

Structural Determinants of Activity : The superior potency of methyl-isocoumarin underscores the importance of methyl over hydroxyl groups at C-3 for α-glucosidase inhibition. This compound’s hydroxylation may introduce polar interactions that reduce affinity .

Mechanistic Diversity : While this compound and Asperentin B both target diabetes, their divergent mechanisms (enzyme inhibition vs. receptor activation) reflect structural versatility in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.